molecular formula C18H17NO4 B6418159 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one CAS No. 859129-31-0

7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one

Cat. No.: B6418159
CAS No.: 859129-31-0
M. Wt: 311.3 g/mol
InChI Key: LGLREHBGXQGIHS-UHFFFAOYSA-N
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Description

7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 7th position and an amino-methyl group attached to a 3-methoxyphenyl ring at the 4th position of the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-2H-chromen-2-one and 3-methoxybenzylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 7-methoxy-2H-chromen-2-one with formaldehyde under basic conditions to introduce a formyl group at the 4th position.

    Amination Reaction: The intermediate is then subjected to a reductive amination reaction with 3-methoxybenzylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The chromen-2-one core can be reduced to dihydro derivatives under hydrogenation conditions.

    Substitution: The amino-methyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, derivatives of chromen-2-one are explored for their anti-inflammatory, anticoagulant, and anticancer properties. This compound, in particular, is studied for its potential therapeutic effects and as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and as a precursor for the synthesis of materials with specific optical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amino-methyl groups play a crucial role in binding to active sites, thereby modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2H-chromen-2-one: Lacks the amino-methyl group, resulting in different biological activity.

    4-methyl-7-methoxycoumarin: Similar core structure but different substitution pattern.

    3-(4-methoxyphenyl)-4-methylcoumarin: Contains a methoxyphenyl group but differs in the position of substitution.

Uniqueness

7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one is unique due to the presence of both methoxy and amino-methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields, distinguishing it from other chromen-2-one derivatives.

Properties

IUPAC Name

7-methoxy-4-[(3-methoxyanilino)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-14-5-3-4-13(9-14)19-11-12-8-18(20)23-17-10-15(22-2)6-7-16(12)17/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLREHBGXQGIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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